(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a unique structure with an amino group, a hydroxyl group, and a chlorine atom attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on specific biological targets.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its role in inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Amino Acids: Other amino acids with varying side chains and functional groups.
Uniqueness
(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is unique due to its combination of an amino group, a hydroxyl group, and a chlorine atom on a phenyl ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
LAEPFJUTKMRICZ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
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